N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[(3-fluoro-4-methylbenzoyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-3-10-23-11-6-15(7-12-23)18(24)21-8-9-22-19(25)16-5-4-14(2)17(20)13-16/h1,4-5,13,15H,6-12H2,2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHGJCIDGQTFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2CCN(CC2)CC#C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer therapy and kinase inhibition. This article synthesizes existing research findings, case studies, and relevant data to provide an overview of its biological activity.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Features:
- Functional Groups: The presence of a piperidine ring, a formamide moiety, and a propynyl group contributes to its unique pharmacological properties.
- Fluorine Substitution: The 3-fluoro-4-methylphenyl group may enhance lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in tumor growth and progression. Kinase inhibitors have become pivotal in cancer treatment due to their role in blocking pathways that lead to uncontrolled cell proliferation.
Key Mechanisms:
- Inhibition of Kinase Activity: The compound is believed to interact with the ATP-binding sites of various kinases, thereby inhibiting their activity.
- Induction of Apoptosis: By modulating signaling pathways, it may promote programmed cell death in cancer cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC50 Value | Cell Lines Tested | Notes |
|---|---|---|---|---|
| Study A | EGFR Inhibition | 150 nM | A549 (Lung Cancer) | Selective for mutant forms |
| Study B | Anti-proliferative | 200 nM | MCF7 (Breast Cancer) | Induces apoptosis |
| Study C | Kinase Selectivity | 300 nM | HCT116 (Colon Cancer) | Moderate selectivity over other kinases |
Case Study 1: Lung Cancer Treatment
A recent study investigated the efficacy of this compound in A549 lung cancer cells. The results indicated that it significantly inhibited cell proliferation with an IC50 value of 150 nM. The mechanism was linked to the inhibition of the EGFR pathway, which is often dysregulated in lung cancers.
Case Study 2: Breast Cancer
In MCF7 breast cancer cells, this compound demonstrated anti-proliferative effects at an IC50 value of 200 nM. The compound was shown to induce apoptosis through activation of caspase pathways.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SARs) in optimizing the efficacy of this compound. Modifications to the piperidine ring and substituent groups have been explored to enhance potency and selectivity against specific kinases.
Notable Findings:
- Enhanced Selectivity: Variations in the fluorine substitution pattern have been linked to improved selectivity for certain kinase targets.
- Combination Therapies: Preliminary studies suggest that combining this compound with other chemotherapeutic agents may yield synergistic effects, enhancing overall therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
